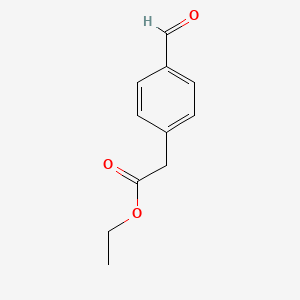

Ethyl 2-(4-formylphenyl)acetate

Übersicht

Beschreibung

Ethyl 2-(4-formylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of phenylacetic acid and contains a formyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-formylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-formylphenylacetic acid with ethanol in the presence of an acid catalyst. Another method includes the reduction of 4-formylphenyl acetate using sodium borohydride in ethanol at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental friendliness .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-formylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol at low temperatures.

Substitution: Amines in the presence of a base catalyst.

Major Products Formed

Oxidation: 4-carboxyphenylacetic acid.

Reduction: 4-hydroxyphenylacetic acid.

Substitution: N-ethyl-2-(4-formylphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-formylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-formylphenyl)acetate involves its reactivity as an ester and formyl compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The formyl group can participate in nucleophilic addition reactions, forming various intermediates and products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-formylphenyl)acetate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a formyl group on the phenyl ring.

Ethyl 2-(4-carboxyphenyl)acetate: Contains a carboxyl group instead of a formyl group on the phenyl ring

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

Biologische Aktivität

Ethyl 2-(4-formylphenyl)acetate, with the molecular formula CHO and a molecular weight of 192.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group linked to a phenyl ring with a formyl substituent. The presence of both the formyl and ethyl groups contributes to its chemical reactivity and stability, making it a candidate for various biological applications.

Research indicates that this compound may interact with specific molecular targets in biological systems. The compound's mechanism of action involves:

- Receptor Interactions : It may bind to certain receptors influencing pathways related to inflammation and neuroprotection.

- Enzyme Modulation : this compound has shown potential in modulating enzyme activities, which could be beneficial in therapeutic contexts.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is linked to various diseases.

Anticancer Properties

Preliminary findings suggest that this compound may possess anticancer effects. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including HeLa cells, with selectivity over normal cells. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance its cytotoxicity against cancer cells.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research suggests it may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

Cytotoxicity Studies : A study highlighted the selective cytotoxic effects of this compound on cancer cells compared to normal retinal pigment epithelial (RPE) cells, showing a significant difference in IC values.

Cell Line IC (µM) HeLa 5.0 RPE 15.0 - Antioxidant Evaluation : In a comparative study, this compound was tested alongside known antioxidants, showing comparable efficacy in scavenging free radicals.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Ethyl-2-(4-formylphenyl)acetamide | CHNO | Contains an amide group; potential for neuroprotective effects |

| Ethyl 2-(4-bromophenyl)acetate | CHBrO | Bromine substitution may alter reactivity and biological activity |

Eigenschaften

IUPAC Name |

ethyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKOHSYWTLEMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.